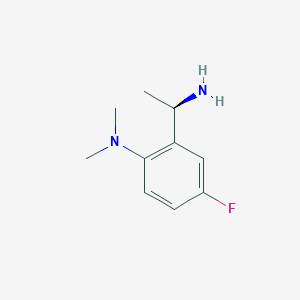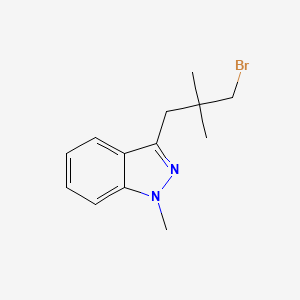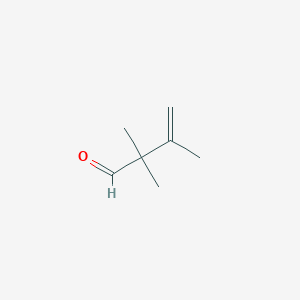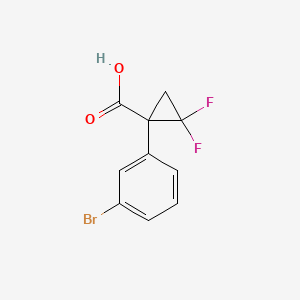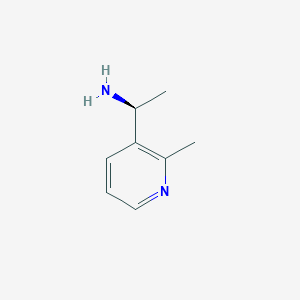
(S)-1-(2-Methylpyridin-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-Methylpyridin-3-yl)ethan-1-amine is a chiral amine compound with a pyridine ring substituted at the 2-position with a methyl group and an ethylamine chain at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Methylpyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-methylpyridine.
Alkylation: The 2-methylpyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethylamine chain.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound often involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the precursor compound.
Enzymatic Resolution: Employing enzymes to selectively react with one enantiomer, leaving the desired (S)-enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Methylpyridin-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
(S)-1-(2-Methylpyridin-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (S)-1-(2-Methylpyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Methylpyridin-3-yl)ethan-1-amine: The enantiomer of the compound with different chiral properties.
2-Methylpyridine: The parent compound without the ethylamine chain.
1-(2-Methylpyridin-3-yl)ethan-1-amine: The racemic mixture of the compound.
Uniqueness
(S)-1-(2-Methylpyridin-3-yl)ethan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer and other similar compounds.
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(1S)-1-(2-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H12N2/c1-6(9)8-4-3-5-10-7(8)2/h3-6H,9H2,1-2H3/t6-/m0/s1 |
InChI Key |
LWIWISPHEYROCV-LURJTMIESA-N |
Isomeric SMILES |
CC1=C(C=CC=N1)[C@H](C)N |
Canonical SMILES |
CC1=C(C=CC=N1)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


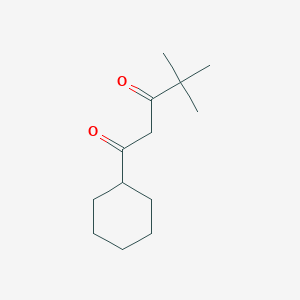
![rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]aceticacid](/img/structure/B13545561.png)
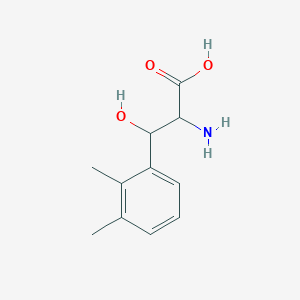
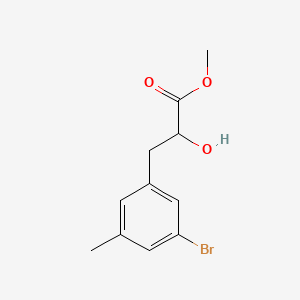


![[5-(Methoxymethyl)furan-2-yl]methanamine](/img/structure/B13545583.png)
